molecular formula C17H12ClN3O3 B2365929 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865249-42-9

4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2365929
CAS RN: 865249-42-9
M. Wt: 341.75
InChI Key: IRTWZVASVLVPNU-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a derivative of oxadiazole . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps . For instance, starting from 4-chlorobenzoic acid, new derivatives can be synthesized in six steps . The process includes esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

Oxadiazole derivatives are known for their broad range of chemical and biological properties . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the potential of compounds related to 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide in anticancer therapy. For instance, studies on derivatives of 1,3,4-oxadiazole have shown promising results in inhibiting cancer cell growth. One compound was notably active against breast cancer cell lines, while others exhibited moderate activity (Salahuddin et al., 2014). Furthermore, a series of substituted benzamides were designed and synthesized, displaying moderate to excellent anticancer activity against various cancer cell lines, with some derivatives outperforming the reference drug etoposide (B. Ravinaik et al., 2021).

Enzymatic Inhibition for Neurodegenerative Disorders

Compounds featuring the 1,3,4-oxadiazole moiety have been investigated for their potential as acetyl- and butyrylcholinesterase inhibitors, which are therapeutic targets for treating neurodegenerative diseases like Alzheimer's. Some derivatives showed moderate dual inhibition, with IC50 values indicating their efficiency as inhibitors. Molecular docking studies suggested that these compounds block entry into the enzyme gorge and catalytic site, hinting at their potential therapeutic applications (Václav Pflégr et al., 2022).

Antimicrobial Applications

Research on this compound derivatives has also highlighted their antimicrobial potential. Synthesized derivatives were screened for antibacterial activity against common pathogens, showing moderate to potent activity against both Gram-positive and Gram-negative bacteria (K. Kapadiya et al., 2020). This indicates their potential utility in developing new antimicrobial agents.

properties

IUPAC Name

4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-10(22)11-6-8-12(9-7-11)15(23)19-17-21-20-16(24-17)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWZVASVLVPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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